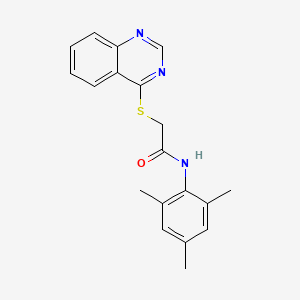

2-(quinazolin-4-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Description

Properties

IUPAC Name |

2-quinazolin-4-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-12-8-13(2)18(14(3)9-12)22-17(23)10-24-19-15-6-4-5-7-16(15)20-11-21-19/h4-9,11H,10H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITFOHYHWMWETA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(quinazolin-4-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a member of the quinazoline family, which has gained attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H18N2OS

- Molecular Weight : 298.39 g/mol

The structural features of this compound include a quinazoline moiety linked to a sulfanyl group and an acetamide functional group, which are critical for its biological activity.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The specific compound in focus has shown potential in inhibiting the proliferation of various cancer cell lines. In vitro studies revealed that it effectively induces apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |

| A549 (Lung Cancer) | 7.8 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 6.5 | Activation of caspase-3 and -9 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against several bacterial strains. The results demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | >64 µg/mL | Weak |

| Bacillus subtilis | 16 µg/mL | Moderate |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Quinazoline derivatives are known to inhibit various kinases involved in cancer cell signaling pathways.

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways leading to cell death.

- Antioxidant Activity : It exhibits antioxidant properties that may contribute to its protective effects against oxidative stress in cells.

Study on Anticancer Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.

Clinical Trials

Currently, there are ongoing clinical trials assessing the safety and efficacy of quinazoline derivatives similar to this compound in patients with advanced solid tumors. Preliminary data suggest promising outcomes with manageable side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.